![molecular formula C13H10FNO2 B2570484 1-(6-(2-Fluorophenoxy)pyridin-3-yl)ethanone CAS No. 1555341-04-2](/img/structure/B2570484.png)
1-(6-(2-Fluorophenoxy)pyridin-3-yl)ethanone
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Overview
Description
“1-(6-(2-Fluorophenoxy)pyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 1555341-04-2 . It has a molecular weight of 231.23 . The IUPAC name for this compound is 1-(6-(2-fluorophenoxy)pyridin-3-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for “1-(6-(2-Fluorophenoxy)pyridin-3-yl)ethanone” is 1S/C13H10FNO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “1-(6-(2-Fluorophenoxy)pyridin-3-yl)ethanone” has a molecular weight of 231.23 . It is stored at room temperature .Scientific Research Applications
Heterocyclic Chemistry and Bioactive Compounds
Synthesis and Reactivity of Coumarins : Coumarins and their derivatives, including hydroxycoumarins, are significant in synthetic organic chemistry due to their wide-ranging chemical, photochemical, and biological properties. These compounds serve as precursors or starting materials in pharmaceutical, perfumery, and agrochemical industries. Their synthesis often involves starting compounds like salicylic aldehyde and derivatives thereof. The reactivity of these compounds enables the formation of various heterocyclic derivatives with potential applications in genetics, pharmacology, and microbiology (Yoda, 2020).
Fluorescent Chemosensors : Compounds based on 4-methyl-2,6-diformylphenol have been developed as chemosensors for detecting metal ions, anions, and neutral molecules. Their high selectivity and sensitivity are documented, underscoring the potential for using similar structures in developing advanced chemosensors for various analytes (Roy, 2021).
Benzimidazole and Benzthiazole Complexes : The chemistry and properties of benzimidazole and benzthiazole derivatives, especially their complexation with metals, have been extensively reviewed. These compounds exhibit diverse spectroscopic properties, structural diversity, and biological and electrochemical activity, suggesting their utility in developing new materials and biologically active molecules (Boča, Jameson, & Linert, 2011).
Applications in Drug Development
Cytochrome P450 Isoforms Inhibition : The selectivity and potency of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have been reviewed, highlighting their critical role in drug metabolism and the potential for developing targeted therapies to manage drug-drug interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Safety And Hazards
properties
IUPAC Name |
1-[6-(2-fluorophenoxy)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIGSQLJQTYBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(2-Fluorophenoxy)pyridin-3-yl)ethanone |
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